4-(1-Phenylethoxy)piperidine
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Overview
Description
4-(1-Phenylethoxy)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a 1-phenylethoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Phenylethoxy)piperidine typically involves the reaction of piperidine with 1-phenylethanol under acidic or basic conditions. One common method includes the use of a strong acid catalyst such as sulfuric acid to facilitate the etherification reaction. The reaction is carried out by heating the reactants under reflux conditions to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of palladium-catalyzed hydrogenation and other catalytic processes can also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Phenylethoxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 4-(1-Phenylethoxy)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to the inhibition or activation of enzymatic activity, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
4-(1-Phenylethoxy)pyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.
4-(1-Phenylethoxy)tetrahydropyridine: A tetrahydropyridine analog with similar functional groups.
4-(1-Phenylethoxy)azepane: An azepane derivative with a seven-membered ring.
Uniqueness: 4-(1-Phenylethoxy)piperidine is unique due to its specific substitution pattern and the presence of the piperidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-(1-phenylethoxy)piperidine |
InChI |
InChI=1S/C13H19NO/c1-11(12-5-3-2-4-6-12)15-13-7-9-14-10-8-13/h2-6,11,13-14H,7-10H2,1H3 |
InChI Key |
LBPASGNNDPKFEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2CCNCC2 |
Origin of Product |
United States |
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